molecular formula C16H24N2O4 B2894220 tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate CAS No. 1353946-44-7

tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate

Cat. No.: B2894220
CAS No.: 1353946-44-7
M. Wt: 308.378
InChI Key: AKAZFBOSKRDBEM-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate: is a complex organic compound that features a piperidine ring substituted with a furan-2-yl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium dithionate, HATU reagent, and furan-2-carbaldehyde .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the furan ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1-(2-(furan-2-yl)-2-oxoethyl)piperidin-4-yl)carbamate is unique due to its combination of a furan ring, a piperidine ring, and a tert-butyl carbamate group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[1-[2-(furan-2-yl)-2-oxoethyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-12-6-8-18(9-7-12)11-13(19)14-5-4-10-21-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAZFBOSKRDBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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